molecular formula C14H18N4O4S B2941409 N-(3-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)-4-methoxyphenyl)acetamide CAS No. 1170044-09-3

N-(3-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)-4-methoxyphenyl)acetamide

Cat. No.: B2941409
CAS No.: 1170044-09-3
M. Wt: 338.38
InChI Key: HJGVAAGXHWZHTL-UHFFFAOYSA-N
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Description

N-(3-(1,3-Dimethyl-1H-pyrazole-4-sulfonamido)-4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides

Synthetic Routes and Reaction Conditions:

  • The synthesis of this compound typically involves the following steps:

    • Step 1: Synthesis of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride through the chlorination of the corresponding sulfonamide.

    • Step 2: Reaction of the sulfonyl chloride with 4-methoxyaniline to form the sulfonamide derivative.

    • Step 3: Acetylation of the sulfonamide derivative using acetic anhydride and a suitable base to yield the target compound.

  • Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize yield and purity.

Industrial Production Methods:

  • Industrial production often involves scaling up the laboratory synthesis protocol, with additional steps for purification and quality control. Techniques like crystallization, distillation, and chromatography are employed to ensure the compound meets stringent specifications.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and pyrazole moieties, leading to various oxidized derivatives.

  • Reduction: Reduction reactions can modify the sulfonamido group, potentially yielding amino derivatives.

  • Substitution: this compound can participate in electrophilic and nucleophilic substitution reactions, primarily affecting the aromatic ring and the pyrazole group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under suitable conditions (temperature, solvent, catalyst).

Major Products Formed:

  • Oxidized, reduced, and substituted derivatives of the compound, each with potentially unique properties and applications.

Chemistry:

  • Utilized as a building block in the synthesis of more complex molecules.

  • Employed in studying reaction mechanisms and pathways.

Biology and Medicine:

  • Investigated for its potential as a pharmaceutical agent due to its sulfonamide group, which is known for antibacterial properties.

  • Explored for use in enzyme inhibition studies, particularly those involving sulfonamide-sensitive enzymes.

Industry:

  • Used in the formulation of chemical sensors and diagnostic tools.

Mechanism:

  • The sulfonamide group interacts with biological targets, typically through inhibition of specific enzymes by mimicking natural substrates.

  • This interaction can disrupt metabolic pathways, leading to the compound's intended biological effect.

Molecular Targets and Pathways:

  • Enzymes that are targets of sulfonamides, such as carbonic anhydrase and dihydropteroate synthase.

  • Pathways involved in cell metabolism and regulatory functions.

Comparison:

  • Compared to other sulfonamide compounds, this compound features a unique pyrazole moiety, which may confer distinctive chemical and biological properties.

  • Its methoxy group further differentiates it by influencing solubility and reactivity.

Comparison with Similar Compounds

  • Sulfamethoxazole: a simpler sulfonamide with broad antibacterial activity.

  • N-(2-(1H-pyrazol-1-yl)phenyl)-4-methoxybenzamide: another compound with both pyrazole and methoxy groups but differing in substitution pattern and functional groups.

Properties

IUPAC Name

N-[3-[(1,3-dimethylpyrazol-4-yl)sulfonylamino]-4-methoxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S/c1-9-14(8-18(3)16-9)23(20,21)17-12-7-11(15-10(2)19)5-6-13(12)22-4/h5-8,17H,1-4H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGVAAGXHWZHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NC2=C(C=CC(=C2)NC(=O)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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